molecular formula C8H8N4O2 B1436620 2-methoxy-4-(1H-tetrazol-5-yl)phenol CAS No. 376609-66-4

2-methoxy-4-(1H-tetrazol-5-yl)phenol

Cat. No. B1436620
CAS RN: 376609-66-4
M. Wt: 192.17 g/mol
InChI Key: ODAXBFZKBKYTGD-UHFFFAOYSA-N
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Description

2-methoxy-4-(1H-tetrazol-5-yl)phenol, also known as MTPP, is a phenolic compound that has been studied for its potential applications in scientific research. This compound has been shown to have a variety of biochemical and physiological effects, making it an interesting target for further investigation.

Scientific Research Applications

Enthalpy Enhancer

The related compound 2,4,6-tris[bis(1H-tetrazol-5-yl)amino]-1,3,5-triazine has been studied as an enthalpy enhancer due to its high heat of formation (HOF). While not the same, 2-methoxy-4-(1H-tetrazol-5-yl)phenol could potentially serve a similar role in energetic material applications .

Cytotoxicity Studies

Compounds with the tetrazole ring have been evaluated for their cytotoxic effects. For instance, derivatives of tetrazole have shown significant cytotoxic effects, which suggests that 2-methoxy-4-(1H-tetrazol-5-yl)phenol could also be valuable in cancer research for developing chemotherapeutic agents .

properties

IUPAC Name

2-methoxy-4-(2H-tetrazol-5-yl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N4O2/c1-14-7-4-5(2-3-6(7)13)8-9-11-12-10-8/h2-4,13H,1H3,(H,9,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODAXBFZKBKYTGD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C2=NNN=N2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-methoxy-4-(1H-tetrazol-5-yl)phenol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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